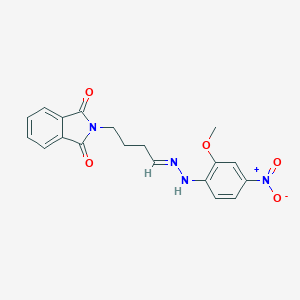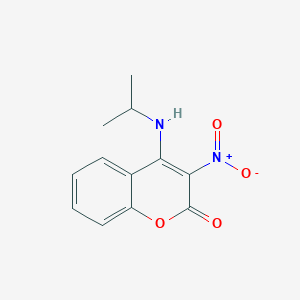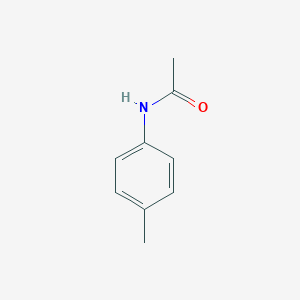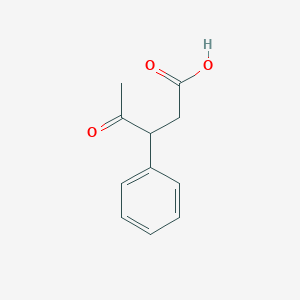![molecular formula C27H25N3O3 B420767 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B420767.png)
5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE is an organic compound known for its unique structural properties and potential applications in various fields This compound is characterized by a pyrimidinetrione core substituted with a diethylamino benzylidene group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4-(diethylamino)benzaldehyde with 1,3-diphenylbarbituric acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[4-(diethylamino)benzylidene]-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
Compared to similar compounds, 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C27H25N3O3 |
|---|---|
Molecular Weight |
439.5g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H25N3O3/c1-3-28(4-2)21-17-15-20(16-18-21)19-24-25(31)29(22-11-7-5-8-12-22)27(33)30(26(24)32)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3 |
InChI Key |
ZMGJRVKFMXKPIP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-(4-{[4-(cinnamoylsulfanyl)phenyl]sulfanyl}phenyl) 3-phenyl-2-propenethioate](/img/structure/B420684.png)
![4-Nitrophenyl 3-[(4-nitrophenoxy)sulfonyl]benzoate](/img/structure/B420686.png)
![4'-[(Phenylsulfonyl)oxy][1,1'-biphenyl]-4-yl benzenesulfonate](/img/structure/B420687.png)
![2-[4-(2,4-dipentylphenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B420688.png)
![5-BROMO-N-{4-[(1-BROMONAPHTHALEN-2-YL)OXY]-3-CHLOROPHENYL}-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B420692.png)
![5-chloro-2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B420696.png)

![4-{[4-(Benzyloxy)phenyl]hydrazono}butanenitrile](/img/structure/B420698.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]carbamodithioate](/img/structure/B420701.png)
![Bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl] 2-butenedioate](/img/structure/B420705.png)



